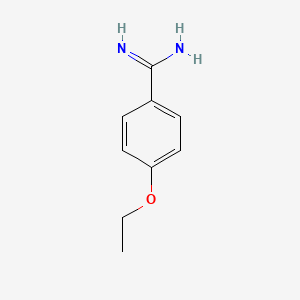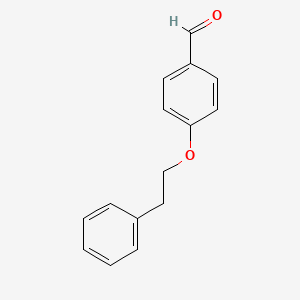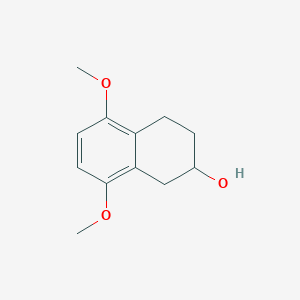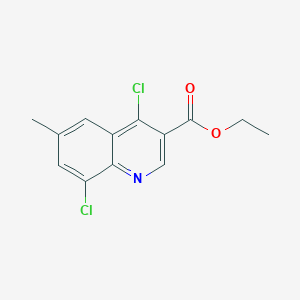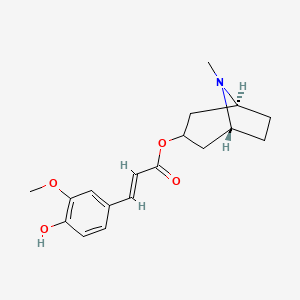
Tropan-3alpha-yl féruate
Vue d'ensemble
Description
Tropan-3alpha-yl ferulate is a compound that belongs to the class of tropane alkaloids. Tropane alkaloids are naturally occurring chemical compounds found in various plants, particularly those in the Solanaceae family. These compounds are known for their pharmacological properties, including their use as anticholinergic agents. Tropan-3alpha-yl ferulate is an ester derivative of tropine and ferulic acid, combining the tropane skeleton with the phenolic structure of ferulic acid.
Applications De Recherche Scientifique
Tropan-3alpha-yl ferulate has several scientific research applications:
Chemistry: Used as a model compound to study esterification and other organic reactions.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases due to its anticholinergic properties.
Industry: Utilized in the development of pharmaceuticals and as a precursor for the synthesis of other bioactive compounds.
Mécanisme D'action
Target of Action
Tropan-3alpha-yl ferulate is a derivative of tropane alkaloids, which are known for their pharmacological properties . The primary targets of tropane alkaloids are the acetylcholine receptors . These receptors play a crucial role in transmitting signals in the nervous system. Tropane alkaloids are useful as parasympatholytics that competitively antagonize acetylcholine .
Mode of Action
The compound interacts with its targets, the acetylcholine receptors, by competitively antagonizing acetylcholine . This means that it binds to the same site as acetylcholine on the receptor but does not activate the receptor. Instead, it prevents acetylcholine from binding and activating the receptor, thereby inhibiting the transmission of nerve signals.
Result of Action
Tropane alkaloids, in general, are known to have potent pharmacological activities . By competitively antagonizing acetylcholine, they can affect nerve signal transmission, which can lead to various physiological effects.
Analyse Biochimique
Biochemical Properties
Tropan-3alpha-yl ferulate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. Tropan-3alpha-yl ferulate acts as an inhibitor of acetylcholinesterase, thereby increasing the levels of acetylcholine and enhancing cholinergic transmission . Additionally, it interacts with muscarinic acetylcholine receptors, acting as an antagonist and blocking the action of acetylcholine . These interactions highlight the compound’s potential in modulating neurotransmission and its therapeutic applications in neurological disorders.
Cellular Effects
Tropan-3alpha-yl ferulate exerts various effects on different cell types and cellular processes. In neuronal cells, it enhances cholinergic signaling by inhibiting acetylcholinesterase, leading to increased acetylcholine levels . This can influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, tropan-3alpha-yl ferulate has been shown to reverse multidrug resistance by inhibiting P-glycoprotein, a transporter protein that pumps drugs out of cells . This effect can enhance the efficacy of chemotherapeutic agents and improve treatment outcomes.
Molecular Mechanism
The molecular mechanism of action of tropan-3alpha-yl ferulate involves its binding interactions with various biomolecules. As an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine . This results in prolonged cholinergic signaling. Additionally, as a muscarinic acetylcholine receptor antagonist, it binds to the receptor and blocks the action of acetylcholine, thereby modulating neurotransmission . These binding interactions are crucial for the compound’s pharmacological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tropan-3alpha-yl ferulate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that tropan-3alpha-yl ferulate remains stable under controlled conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of acetylcholinesterase and prolonged cholinergic signaling, which may have therapeutic implications for neurological disorders.
Dosage Effects in Animal Models
The effects of tropan-3alpha-yl ferulate vary with different dosages in animal models. At low doses, the compound effectively inhibits acetylcholinesterase and enhances cholinergic signaling without causing significant adverse effects . At high doses, tropan-3alpha-yl ferulate can cause toxicity, including symptoms such as tremors, convulsions, and respiratory distress . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
Tropan-3alpha-yl ferulate is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism is crucial for its pharmacokinetics and overall therapeutic efficacy.
Transport and Distribution
The transport and distribution of tropan-3alpha-yl ferulate within cells and tissues are mediated by specific transporters and binding proteins. The compound is transported across cell membranes by organic cation transporters and accumulates in tissues with high cholinergic activity . This selective distribution is essential for its targeted effects on cholinergic signaling and therapeutic applications.
Subcellular Localization
Tropan-3alpha-yl ferulate is localized in specific subcellular compartments, which influences its activity and function. The compound is primarily localized in the cytoplasm and synaptic vesicles of neuronal cells, where it interacts with acetylcholinesterase and muscarinic acetylcholine receptors . This subcellular localization is crucial for its role in modulating neurotransmission and its therapeutic potential in neurological disorders.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tropan-3alpha-yl ferulate typically involves the esterification of tropine with ferulic acid. The reaction can be carried out using various esterification methods, such as Fischer esterification, which involves the use of an acid catalyst like sulfuric acid. The reaction conditions generally include heating the reactants under reflux to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of tropan-3alpha-yl ferulate may involve more efficient and scalable methods, such as the use of enzymatic catalysis. Enzymes like lipases can be used to catalyze the esterification reaction under milder conditions, which can be advantageous for large-scale production. Additionally, solid-phase extraction techniques can be employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Tropan-3alpha-yl ferulate can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group in the ferulic acid moiety can be oxidized to form quinones.
Reduction: The ester bond can be reduced to yield the corresponding alcohols.
Substitution: The ester group can be hydrolyzed to regenerate tropine and ferulic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Hydrolysis can be carried out using acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols corresponding to the reduction of the ester bond.
Substitution: Tropine and ferulic acid.
Comparaison Avec Des Composés Similaires
Similar Compounds
Atropine: Another tropane alkaloid with anticholinergic properties.
Scopolamine: Similar to atropine, used for its anticholinergic and antiemetic effects.
Cocaine: A tropane alkaloid with stimulant properties, differing significantly in its pharmacological effects.
Uniqueness
Tropan-3alpha-yl ferulate is unique due to its combination of the tropane skeleton and the phenolic structure of ferulic acid. This dual structure imparts both anticholinergic and antioxidant properties, making it a compound of interest for various therapeutic applications.
Propriétés
IUPAC Name |
[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4/c1-19-13-5-6-14(19)11-15(10-13)23-18(21)8-4-12-3-7-16(20)17(9-12)22-2/h3-4,7-9,13-15,20H,5-6,10-11H2,1-2H3/b8-4+/t13-,14+,15? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSPBFOSKTPFBGJ-LYEGFCJJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C=CC3=CC(=C(C=C3)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)/C=C/C3=CC(=C(C=C3)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701119312 | |
| Record name | (3-endo)-8-Methyl-8-azabicyclo[3.2.1]oct-3-yl (2E)-3-(4-hydroxy-3-methoxyphenyl)-2-propenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701119312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86702-58-1 | |
| Record name | Tropan-3alpha-yl ferulate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086702581 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3-endo)-8-Methyl-8-azabicyclo[3.2.1]oct-3-yl (2E)-3-(4-hydroxy-3-methoxyphenyl)-2-propenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701119312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-3H-imidazo[4,5-c]pyridin-2-ol](/img/structure/B1609395.png)
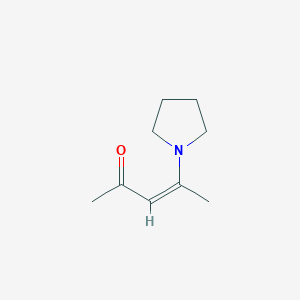
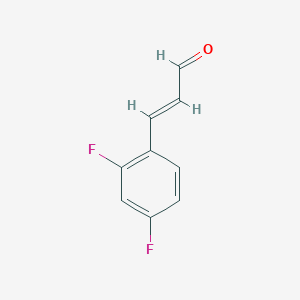
![2-[4-(Dimethylamino)styryl]pyridine](/img/structure/B1609400.png)
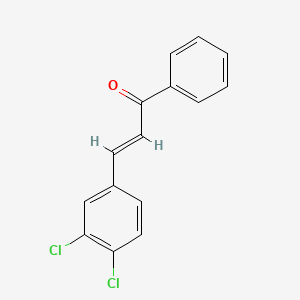
![4-[5-(4-Formylphenoxy)pentoxy]benzaldehyde](/img/structure/B1609403.png)
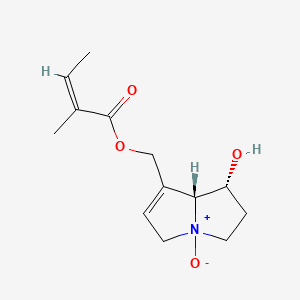
![(E)-but-2-enedioic acid;5-(2-methoxyphenyl)-6,8-dioxa-3-azabicyclo[3.2.1]octane](/img/structure/B1609406.png)
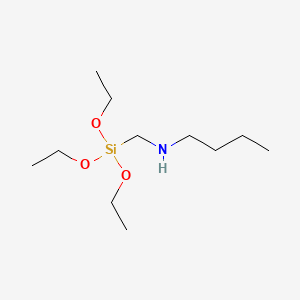
![4-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzoic acid](/img/structure/B1609411.png)
